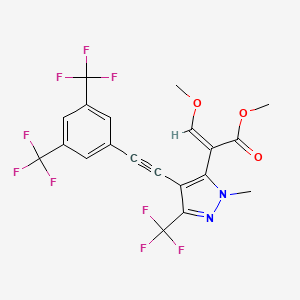

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate typically involves the reaction of hexafluoroacetone with trifluoromethyl iodide in the presence of a base, followed by esterification with 2-fluoroacrylic acid. The reaction conditions often require low temperatures and anhydrous environments to prevent side reactions and ensure high yields.

Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize specialized reactors and catalysts to optimize the reaction conditions and minimize waste.

Chemical Reactions Analysis

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents for these reactions include alkoxides and amines.

Addition Reactions: The double bond in the 2-fluoroacrylate moiety allows for addition reactions with electrophiles such as halogens and hydrogen halides.

Polymerization: The compound can undergo radical polymerization to form fluorinated polymers with unique properties, such as high chemical resistance and low surface energy.

Major products formed from these reactions include substituted fluorinated compounds and polymers with tailored properties for specific applications.

Scientific Research Applications

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate has a wide range of scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of advanced materials, including fluorinated polymers and surfactants. Its unique properties make it valuable in the development of coatings, adhesives, and sealants.

Biology: In biological research, the compound is used to modify surfaces and create bioinert coatings that resist protein adsorption and cell adhesion. This is particularly useful in the development of biomedical devices and implants.

Medicine: The compound’s chemical resistance and low surface energy make it suitable for use in drug delivery systems and medical coatings. It can be used to create protective coatings for medical devices that prevent biofouling and enhance biocompatibility.

Industry: In industrial applications, the compound is used to create high-performance coatings and materials that withstand harsh chemical environments. It is also used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate involves its interaction with molecular targets through its fluorinated moieties. The presence of multiple fluorine atoms enhances the compound’s chemical stability and resistance to degradation. The compound can form strong hydrogen bonds and dipole-dipole interactions with other molecules, which contribute to its unique properties.

In biological systems, the compound’s low surface energy and chemical resistance make it effective in preventing protein adsorption and cell adhesion. This is achieved through the formation of a hydrophobic barrier that repels water and biomolecules.

Comparison with Similar Compounds

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yl 2-fluoroacrylate can be compared with other fluorinated compounds, such as:

1,1,1,3,3,3-Hexafluoro-2-propanol: This compound is a fluorinated alcohol with similar chemical properties but lacks the 2-fluoroacrylate moiety. It is used as a solvent and reagent in various chemical reactions.

1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)-2-propanol: This compound is structurally similar but has a hydroxyl group instead of the 2-fluoroacrylate moiety. It is used in the synthesis of fluorinated materials and as a solvent in chemical reactions.

1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: This compound has a methyl group instead of the trifluoromethyl group and is used in the synthesis of specialty chemicals and materials.

The uniqueness of this compound lies in its combination of fluorinated moieties and the 2-fluoroacrylate group, which imparts distinct chemical and physical properties that are valuable in various applications.

Properties

Molecular Formula |

C7H2F10O2 |

|---|---|

Molecular Weight |

308.07 g/mol |

IUPAC Name |

[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl] 2-fluoroprop-2-enoate |

InChI |

InChI=1S/C7H2F10O2/c1-2(8)3(18)19-4(5(9,10)11,6(12,13)14)7(15,16)17/h1H2 |

InChI Key |

KTLLTKOVGAOUHK-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C(=O)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methoxy-N-methyl-7-azabicyclo[4.2.0]octa-1,3,5,7-tetraene-8-carboxamide](/img/structure/B12104239.png)

![[1'-13C]2'-deoxycytidine monohydrate](/img/structure/B12104249.png)

![1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B12104255.png)

![6'-Chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridin]-2'-one](/img/structure/B12104259.png)

![5-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12104279.png)

![Methyl 4-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12104313.png)

![5-Fluoro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B12104337.png)